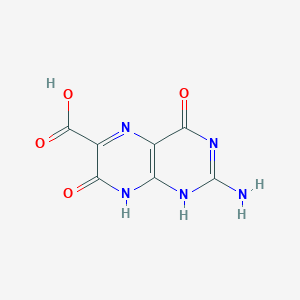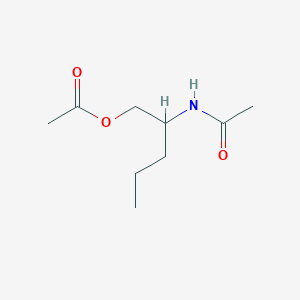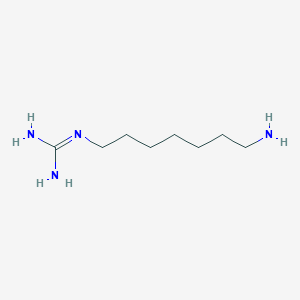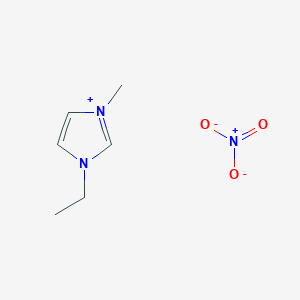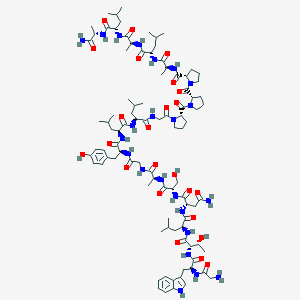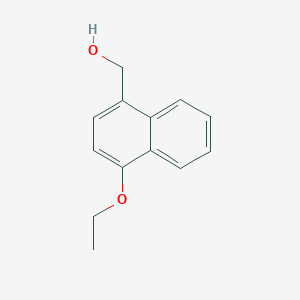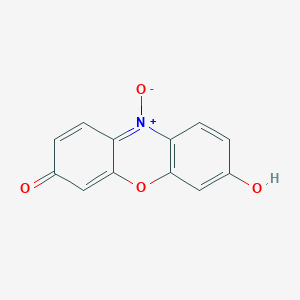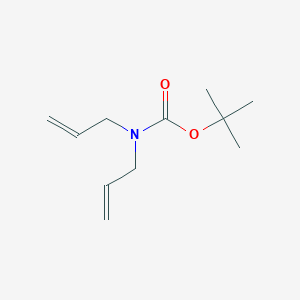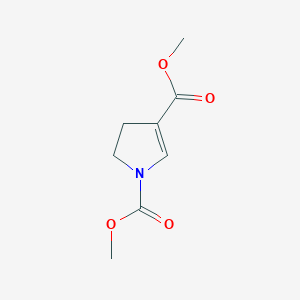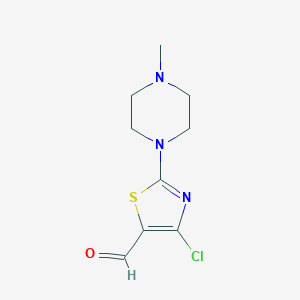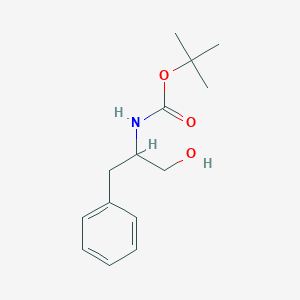
N-Boc-DL-phenylalaninol
概要
説明
N-Boc-DL-phenylalaninol is a chiral alcohol derived from phenylalanine, an essential amino acid. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the phenylalaninol molecule. This protecting group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is widely used in the synthesis of biochemically active compounds and as an intermediate in various organic synthesis processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-DL-phenylalaninol typically involves the protection of the amine group of phenylalaninol with a Boc group. One common method is the reaction of phenylalaninol with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or sodium hydride (NaH). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities .
化学反応の分析
Types of Reactions
N-Boc-DL-phenylalaninol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Deprotection: The Boc group can be removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Major Products Formed
Oxidation: Formation of N-Boc-DL-phenylalaninal.
Reduction: Formation of N-Boc-DL-phenylalanine.
Deprotection: Formation of DL-phenylalaninol.
科学的研究の応用
N-Boc-DL-phenylalaninol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the synthesis of peptides and proteins, where it serves as a building block for the incorporation of phenylalanine residues.
Medicine: Investigated for its potential therapeutic applications, including the development of enzyme inhibitors and other bioactive molecules.
Industry: Utilized in the production of fine chemicals and as a reagent in various chemical processes
作用機序
The mechanism of action of N-Boc-DL-phenylalaninol involves its role as a precursor in the synthesis of biochemically active compounds. The Boc protecting group allows for selective reactions at the hydroxyl group or the amine group, facilitating the synthesis of complex molecules. The compound can interact with various molecular targets and pathways, depending on the specific application and the nature of the synthesized product .
類似化合物との比較
Similar Compounds
N-Boc-L-phenylalaninol: Similar structure but with a specific stereochemistry (L-enantiomer).
N-Boc-D-phenylalaninol: The D-enantiomer of the compound.
N-Boc-L-phenylalaninal: An aldehyde derivative of N-Boc-L-phenylalaninol.
N-Boc-D-phenylalaninal: An aldehyde derivative of N-Boc-D-phenylalaninol
Uniqueness
N-Boc-DL-phenylalaninol is unique due to its racemic mixture, which contains both D- and L-enantiomers. This property makes it versatile for various synthetic applications, as it can be used to produce both enantiomers of a target molecule. Additionally, the presence of the Boc protecting group provides stability and selectivity during chemical reactions .
特性
IUPAC Name |
tert-butyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKDMDVMMCXTMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338006 | |
| Record name | N-Boc-DL-phenylalaninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145149-48-0 | |
| Record name | N-Boc-DL-phenylalaninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
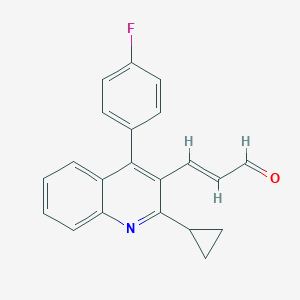

![4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B115822.png)
